4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride
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Overview
Description
“4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride” is a chemical compound with the molecular formula C11H18Cl2N2O and a molecular weight of 265.18 . It’s related to the class of compounds known as pyrazolopyridines .
Molecular Structure Analysis
The molecular structure of this compound includes a pyran ring, which is a six-membered heterocyclic ring, consisting of five carbon atoms and one oxygen atom, and containing two double bonds . The pyran ring is substituted with a pyridin-2-ylmethyl group and an amine group .Scientific Research Applications
Synthesis and Structural Importance
4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride and related compounds are utilized in the synthesis of various heterocyclic compounds. For instance, Yehia et al. (2002) describe a process for synthesizing cyclopentyl and cyclohexyl annealed pyridines using a four-component process that includes this compound (Yehia, Polborn, & Müller, 2002). Similarly, Jia and Peng (2011) synthesized a compound with a pyridine core, highlighting its structural significance in chemical synthesis (Jia & Peng, 2011).
Reaction with Amines
Vanallan et al. (1970) explored the reaction of 4-methylene-4H-pyrans with primary and secondary amines, leading to the formation of various pyridine derivatives (Vanallan, Reynolds, Petropoulos, & Maier, 1970). This indicates the reactivity of such compounds with amines and their potential applications in creating diverse chemical structures.
Transformation into Other Compounds
Stojanović et al. (2020) demonstrated a method to transform 2,3-dihydro-4-pyridones, which can be derived from compounds like this compound, into other important classes of compounds (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).
Catalysis and Synthesis
Tozawa et al. (2005) utilized tetrakis(pyridin-2-yloxy)silane, related to the compound , as a mild dehydrating reagent in forming various carboxamides, demonstrating its role in catalysis (Tozawa, Yamane, & Mukaiyama, 2005). This indicates its potential application in facilitating chemical reactions.
Coordination Chemistry
In coordination chemistry, compounds like tris(pyridin-2-ylmethyl)amine are used in the synthesis of polynuclear spin crossover complexes, as explored by Boldog et al. (2009), showing the relevance of pyridin-2-ylmethyl derivatives in forming complex molecular structures (Boldog, Muñoz-Lara, Gaspar, Muñoz, Seredyuk, & Real, 2009).
Mechanism of Action
Target of Action
The primary target of the compound 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is currently unknown
Biochemical Pathways
Without specific information on the compound’s target, it is challenging to summarize the affected biochemical pathways and their downstream effects . Once the target is identified, it will be possible to understand the biochemical pathways involved.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the target and mode of action are identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
4-(pyridin-2-ylmethyl)oxan-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXQGXFWWJEXLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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